N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15592908
InChI: InChI=1S/C19H21F3N2O2/c20-19(21,22)18(26)15-11-24(16-10-6-5-9-14(15)16)12-17(25)23-13-7-3-1-2-4-8-13/h5-6,9-11,13H,1-4,7-8,12H2,(H,23,25)
SMILES:
Molecular Formula: C19H21F3N2O2
Molecular Weight: 366.4 g/mol

N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

CAS No.:

Cat. No.: VC15592908

Molecular Formula: C19H21F3N2O2

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide -

Specification

Molecular Formula C19H21F3N2O2
Molecular Weight 366.4 g/mol
IUPAC Name N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Standard InChI InChI=1S/C19H21F3N2O2/c20-19(21,22)18(26)15-11-24(16-10-6-5-9-14(15)16)12-17(25)23-13-7-3-1-2-4-8-13/h5-6,9-11,13H,1-4,7-8,12H2,(H,23,25)
Standard InChI Key ANOVCFUQCBDBSJ-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Introduction

N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are of significant interest in pharmaceutical and chemical research due to their diverse biological activities. The compound combines a cycloheptyl group with an indole moiety modified by a trifluoroacetyl group, which can influence its chemical and biological properties.

Chemical Formula and Molecular Weight

  • Chemical Formula: C20_{20}H23_{23}F3_{3}N2_{2}O2_{2}

  • Molecular Weight: Approximately 384.41 g/mol

Synthesis and Preparation

The synthesis of N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide typically involves several steps, starting with the preparation of the indole core. This may involve the use of the Fisher indole synthesis or other methods to introduce the necessary substituents. The trifluoroacetyl group can be introduced through acylation reactions, while the cycloheptyl amide is formed via amidation reactions.

Synthesis Steps:

  • Indole Core Synthesis: Utilize methods like the Fisher indole synthesis to prepare the indole ring.

  • Trifluoroacetylation: Introduce the trifluoroacetyl group via acylation.

  • Amidation: Form the cycloheptyl amide through reaction with cycloheptylamine.

Biological Activities and Potential Applications

Indole derivatives, including those with trifluoroacetyl substitutions, have been studied for various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide would depend on its ability to interact with biological targets, which could be influenced by its chemical structure.

Potential Applications:

  • Pharmaceuticals: Potential use in drug development due to its structural similarity to bioactive compounds.

  • Biological Research: Useful in studies of protein-ligand interactions or as a probe in biochemical assays.

Data and Research Findings

While specific data on N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide may be limited, research on similar indole derivatives provides insights into their potential applications and properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator